molecular formula C20H26N4O B5343181 N-(4-sec-butylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide

N-(4-sec-butylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide

Cat. No. B5343181
M. Wt: 338.4 g/mol
InChI Key: KJSPPXHQSTZLJY-UHFFFAOYSA-N
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Description

N-(4-sec-butylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide, commonly known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily M member 8 (TRPM8). TRPM8 is a cold- and menthol-sensitive ion channel that is expressed in sensory neurons and plays a key role in thermosensation and pain perception. BCTC has been extensively studied as a tool compound to investigate the physiological and pathophysiological functions of TRPM8.

Mechanism of Action

BCTC exerts its pharmacological effects by selectively blocking the activity of N-(4-sec-butylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide channels. This compound channels are activated by cold temperatures and menthol, and their activation leads to the influx of calcium ions into sensory neurons, which triggers pain and thermosensation. BCTC binds to a specific site on the this compound channel and prevents its activation by cold and menthol, thereby reducing pain and thermosensation.
Biochemical and physiological effects:
BCTC has been shown to have a number of biochemical and physiological effects, including the inhibition of this compound-mediated calcium influx into sensory neurons, the reduction of cold and menthol sensation, and the alleviation of pain in various animal models. BCTC has also been shown to have anti-inflammatory effects, as this compound is known to be involved in the regulation of inflammatory responses.

Advantages and Limitations for Lab Experiments

One advantage of using BCTC as a pharmacological tool is its high selectivity for N-(4-sec-butylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide channels, which allows for the specific targeting of this compound-mediated processes. However, one limitation of using BCTC is its relatively low potency, which may require the use of high concentrations of the compound in some experiments. Additionally, BCTC has been shown to have off-target effects on other ion channels, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on BCTC and N-(4-sec-butylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide. One area of interest is the development of more potent and selective this compound antagonists, which may have greater therapeutic potential for the treatment of pain and other this compound-mediated conditions. Another area of interest is the investigation of the role of this compound in other physiological processes, such as the regulation of metabolism and immune function. Finally, the use of BCTC and other this compound antagonists in clinical trials for the treatment of pain and other conditions may be an important avenue for future research.

Synthesis Methods

BCTC can be synthesized using a multi-step synthetic route that involves the reaction of 4-sec-butylphenylhydrazine with 2-pyridinecarboxaldehyde to form the corresponding hydrazone intermediate. The hydrazone is then reacted with 1,4-dibromobutane to form the piperazine ring, which is subsequently acylated with carboxylic acid to yield BCTC.

Scientific Research Applications

BCTC has been widely used as a pharmacological tool to investigate the role of N-(4-sec-butylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide in various physiological and pathophysiological processes. For example, BCTC has been shown to inhibit this compound-mediated cold and menthol sensation in rodents, suggesting that this compound is a key player in thermosensation. BCTC has also been used to study the role of this compound in pain perception, as this compound is known to be involved in cold allodynia and hyperalgesia in various pain models.

properties

IUPAC Name

N-(4-butan-2-ylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-3-16(2)17-7-9-18(10-8-17)22-20(25)24-14-12-23(13-15-24)19-6-4-5-11-21-19/h4-11,16H,3,12-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSPPXHQSTZLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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